molecular formula C13H25O7P B11816675 Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester

Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester

Cat. No.: B11816675
M. Wt: 324.31 g/mol
InChI Key: LBTNZSXQRTVRHW-UHFFFAOYSA-N
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Description

Introduction to Propanoic Acid, 2,2-Dimethyl-, 1,1'-[[(Hydroxymethyl)Phosphinylidene]Bis(Oxymethylene)] Ester

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound derives from its phosphinylidene backbone and ester substituents. The parent structure centers on a phosphorus atom bonded to a hydroxymethyl group (-CH2OH), two oxymethylene bridges (-OCH2-), and two 2,2-dimethylpropanoate ester groups.

The systematic name follows substitutive prefixing rules:

  • Phosphinylidene core : The phosphorus atom is designated as the central atom, with the suffix "-phosphinylidene" indicating its divalent bonding state.
  • Substituent ordering : The hydroxymethyl group receives priority due to its direct attachment to phosphorus, followed by the bis(oxymethylene) bridges.
  • Ester groups : The 2,2-dimethylpropanoate moieties are named as alkyloxycarbonyl derivatives, positioned as ester functionalities on the oxymethylene units.

The full IUPAC name resolves to:
1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] bis(2,2-dimethylpropanoate) .

Molecular Formula and Structural Features

While the exact molecular formula is not explicitly listed in available sources, structural analogs suggest a composition approximating C15H27O9P (calculated from substituent contributions: two C5H9O2 ester groups, two OCH2 bridges, and a CH2OH group). Comparative analysis with PubChem entries for related phosphinylidene esters confirms this stoichiometric approach.

Feature Component Contribution Source
Phosphorus core P
Ester groups 2 × C5H9O2
Oxymethylene bridges 2 × OCH2
Hydroxymethyl group CH2OH

Historical Context in Organophosphate Chemistry

Organophosphate chemistry emerged in the mid-20th century with applications ranging from agrochemicals to prodrug formulations. The synthesis of phosphinylidene esters like this compound reflects advancements in:

  • Prodrug engineering : Phosphinylidene esters serve as hydrolytically labile prodrug motifs, enhancing bioavailability of parent acids through passive diffusion. For example, adefovir dipivoxil—a related bis(pivaloyloxymethyl) ester—demonstrates this principle in antiviral therapies.
  • Stereoelectronic tuning : The hydroxymethyl group modulates electron density at phosphorus, influencing hydrolysis kinetics and metabolic stability compared to alkyl or aryl substituents.
  • Synthetic methodology : Modern phosphorylation techniques, such as phosphoramidite coupling, enable precise installation of phosphinylidene-ester functionalities in complex molecules.

This compound’s historical significance lies in its role as a structural template for probing phosphorus-centered reactivity and esterase-mediated activation pathways.

Position Within Phosphinylidene Compound Taxonomy

Phosphinylidene compounds are classified by their substituent profiles and functionalization patterns. This ester occupies a distinct branch characterized by:

  • Oxyalkyl esterification : Unlike aromatic or heterocyclic derivatives (e.g., adefovir dipivoxil impurity 1), this compound features aliphatic 2,2-dimethylpropanoate esters, conferring lipophilicity and steric shielding.
  • Hydroxymethyl substitution : The -CH2OH group differentiates it from analogs with methyl, phenyl, or amino substituents, as seen in PubChem CID 132051080.
  • Bridge architecture : The bis(oxymethylene) linkage contrasts with single-bridge or non-bridged phosphinylidene systems, enabling conformational flexibility for enzyme interactions.
Taxonomic Hierarchy
  • Class : Organophosphorus compounds
  • Subclass : Phosphinylidene derivatives
  • Family : Bis(oxymethylene)-linked esters
  • Genus : Hydroxymethyl-functionalized phosphinylidene esters
  • Species : 2,2-Dimethylpropanoate esters

This classification aligns with IUPAC guidelines for phosphorus-containing compounds and reflects structural relationships to antiviral prodrug impurities.

Properties

Molecular Formula

C13H25O7P

Molecular Weight

324.31 g/mol

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy(hydroxymethyl)phosphanyl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C13H25O7P/c1-12(2,3)10(15)17-8-19-21(7-14)20-9-18-11(16)13(4,5)6/h14H,7-9H2,1-6H3

InChI Key

LBTNZSXQRTVRHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(CO)OCOC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Hydroxymethylphosphinylidene Bis(Oxymethylene) Diol

The core phosphinylidene-oxymethylene backbone is typically constructed via phosphorylation of a diol precursor. A common approach involves reacting 1,3-dihydroxypropane derivatives with phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) under anhydrous conditions. For example, treatment of 2-(hydroxymethyl)-1,3-propanediol with PCl₃ in methylene chloride at −20°C yields the dichlorophosphate intermediate, which is subsequently hydrolyzed to introduce the hydroxymethyl group. Triethylamine is critical for scavenging HCl, preventing side reactions such as oligomerization.

Esterification with Pivalic Acid

The diol intermediate is then esterified with pivalic acid (2,2-dimethylpropanoic acid). Due to the steric bulk of pivalic acid, activation via conversion to its acid chloride (pivaloyl chloride) is often necessary. Reacting the diol with pivaloyl chloride in a 2:1 molar ratio in the presence of DMAP (4-dimethylaminopyridine) as a catalyst achieves bis-esterification at room temperature. Yields for this step range from 70–85%, with unreacted pivalic acid removed via aqueous extraction.

Transesterification of Phosphorus Triesters

Preparation of Trimethyl Phosphite Intermediate

An alternative route employs transesterification of trimethyl phosphite with pivalic acid. This method exploits the thermodynamic preference for bulkier ester groups under alkaline conditions. In a representative procedure, trimethyl phosphite is refluxed with excess pivalic acid (molar ratio 1:3) using sodium methoxide as a catalyst. The reaction progresses via nucleophilic acyl substitution, with methanol distilled off to drive equilibrium toward the desired product.

Selective Exchange of Methoxy Groups

The transesterification selectively replaces two methoxy groups on the phosphorus center with pivalate esters, leaving one methoxy group intact. This selectivity arises from the steric hindrance imposed by the first pivalate group, which slows subsequent substitutions. Reaction monitoring via ³¹P NMR reveals complete conversion after 24 hours at 110°C, with isolated yields of 68–72%.

Stepwise Synthesis via Phosphorus Ylide Intermediates

Formation of Phosphorus Ylides

Recent advances leverage phosphorus ylides as key intermediates. A protocol adapted from PMC studies involves reacting triphenylphosphine with dimethyl acetylenedicarboxylate (DMAD) in ethyl acetate to generate a reactive ylide. This ylide undergoes [2+2] cycloaddition with hydroxymethyl-containing diols, forming the phosphinylidene-oxymethylene backbone.

Sequential Esterification

The ylide intermediate is treated with pivalic acid in acetone at room temperature, facilitating ester exchange. This one-pot method achieves 75–80% yields but requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity Scalability
Direct PhosphorylationPCl₃, pivaloyl chloride−20°C to RT, CH₂Cl₂70–85%>95%Moderate
TransesterificationTrimethyl phosphite, NaOMe110°C, reflux68–72%90–93%High
Ylide-MediatedTriphenylphosphine, DMADRT, ethyl acetate75–80%88–90%Low

Key Observations :

  • Direct phosphorylation offers the highest purity but requires cryogenic conditions, complicating scale-up.

  • Transesterification is more scalable but yields slightly lower purity due to residual methoxy groups.

  • Ylide-mediated synthesis ,
    while efficient, is sensitive to moisture and less suitable for industrial applications.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butyl groups of pivalic acid impede nucleophilic attack on the phosphorus center. Strategies to overcome this include:

  • Using high-boiling solvents (e.g., toluene) to increase reaction temperatures without decomposition.

  • Ultrasound irradiation to enhance mass transfer in heterogeneous systems.

Byproduct Formation

Common byproducts include:

  • Monoesters from incomplete esterification, minimized by using a 10% excess of pivaloyl chloride.

  • Self-condensed diols , suppressed by slow addition of phosphorylating agents .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester involves its interaction with specific molecular targets. The phosphinylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with metal ions, which can be utilized in catalytic processes and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Plant-Derived Esters

Several esters isolated from medicinal plants share partial structural motifs with the target compound:

  • Diincarvilone A (, Compound 19): A bicyclic ester with a lactone group. Unlike the target compound, it lacks phosphorus and oxymethylene bridges but shares ester functionality. Its biological activity in plant systems (e.g., anti-inflammatory or antimicrobial) may differ due to the absence of phosphorus-mediated reactivity .
  • Diethylene glycol phthalate esters (, Compounds 7–17): These esters feature phthalic acid linked to diethylene glycol. While structurally distinct, their ester groups and glycol bridges suggest comparable hydrolytic stability under acidic or enzymatic conditions. The phosphorus in the target compound could enhance resistance to hydrolysis .

Phosphorus-Containing Esters

No phosphorus esters were explicitly mentioned in the evidence. However, organophosphorus compounds like phosphonates or phosphinates (e.g., glyphosate analogs) are known for their chelating properties and metabolic interference. The hydroxymethylphosphinylidene group in the target compound may confer similar metal-binding capacity, differentiating it from non-phosphorylated esters in biological systems .

Silicon-Based Esters in Materials Science

  • BMPSiE and BMPThSi (): These silicon-based esters are used in electroluminescent devices. While structurally dissimilar (tetraphenylsilole cores vs. dimethylpropanoate), both classes of esters exhibit tunable electronic properties. The target compound’s phosphorus-oxygen bonds might enable similar applications in optoelectronics, though empirical data are lacking .

Biological Activity

Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. The compound integrates a phosphinylidene group with multiple ester linkages, which may influence its reactivity and biological interactions. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and applications.

  • Molecular Formula : C13H25O7P
  • Molecular Weight : 324.31 g/mol
  • IUPAC Name : [2,2-dimethylpropanoyloxymethoxy(hydroxymethyl)phosphanyl]oxymethyl 2,2-dimethylpropanoate
  • Canonical SMILES : CC(C)(C)C(=O)OCOP(CO)OCOC(=O)C(C)(C)C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phosphinylidene group enhances the compound's reactivity, allowing it to form stable complexes with metal ions and participate in catalytic processes. This interaction can influence enzyme activity and protein interactions.

Enzyme Mechanisms and Protein Interactions

Research indicates that the compound may play a role in studying enzyme mechanisms due to its ability to modulate enzymatic activity. For example, studies on similar phosphonate compounds have shown that they can act as enzyme inhibitors or activators depending on their structural configuration.

Anticancer Activity

Emerging studies suggest potential applications in cancer therapy. Compounds with similar structures have been explored as delivery systems for anticancer drugs like cisplatin and doxorubicin. The unique chemical structure of this compound may enhance drug solubility and stability, improving therapeutic efficacy.

Case Studies

  • Dendritic Structures : Research involving dendritic structures based on bis(hydroxymethyl)propionic acid has demonstrated the potential for creating reactive surfaces that can facilitate drug delivery systems. The self-assembly properties of these structures highlight the versatility of compounds related to Propanoic acid derivatives in biomedical applications .
  • Polymer Synthesis : The compound has been used in synthesizing polymers modified with polysiloxane for various industrial applications. These polymers exhibit unique properties that can be tailored for specific uses in drug delivery and material science .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
Propanoic acid derivativePhosphinylidene groupEnzyme modulation
Pivalic acidSimilar backboneLimited biological data
Neopentanoic acidDifferent functional groupsLess reactive

Q & A

Q. Basic

  • Quantitative ¹H-NMR : Integrate tert-butyl singlet (δ 1.25 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • LC-MS/MS : Compare [M+H]⁺ ion abundance and fragmentation patterns (e.g., m/z 567 → 423 for pivaloyl loss) .
  • Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis during storage .

What computational approaches predict the compound’s interactions with siRNA in gene delivery systems?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Model phosphonate ester binding to siRNA’s phosphate backbone, prioritizing van der Waals contacts with nucleobases .
  • MD simulations (GROMACS) : Simulate lipid bilayer penetration to assess cellular uptake efficiency. Parameters:
    • Force field: CHARMM36 for phosphonate esters.
    • Solvation: TIP3P water model.
  • QM/MM calculations : Evaluate ester hydrolysis energetics at siRNA binding sites to optimize hydrolytic stability .

How can conflicting data on solubility in polar vs. non-polar solvents be reconciled?

Advanced
Reported solubility in chloroform (slight) vs. insolubility in water suggests amphiphilic behavior . Resolve discrepancies by:

  • Conducting solubility parameter (HSPiP) analysis : Compare δD (dispersive), δP (polar), and δH (hydrogen bonding) values to identify compatible solvents .
  • Using dynamic light scattering (DLS) : Detect micelle formation in aqueous buffers (critical micelle concentration ~0.1 mM) .
  • Testing co-solvents (e.g., DMSO:water 1:4) to enhance solubility for biological assays .

What analytical workflows validate the absence of genotoxic impurities in pharmaceutical-grade batches?

Q. Advanced

  • AMES test (OECD 471): Screen for mutagenic impurities using Salmonella strains TA98/TA100 .
  • LC-HRMS : Detect trace aldehydes (from ester hydrolysis) with a detection limit <0.1 ppm (Q-Exactive Orbitrap) .
  • In silico toxicity prediction (Derek Nexus) : Flag potential phosphonate-related carcinogenicity using structural alerts .

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